2-amino-N-hydroxy-2-methylpropanamide hydrochloride

Description

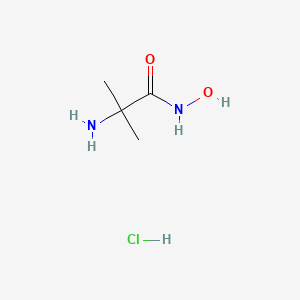

2-Amino-N-hydroxy-2-methylpropanamide hydrochloride (CAS: 26815-96-3) is a hydrochloride salt of a branched-chain hydroxyamide derivative. Its molecular formula is C₄H₁₁ClN₂O₂, with a molecular weight of 154.60 g/mol (). The structure features:

- A central quaternary carbon bonded to a methyl group, an amino group, a hydroxyamide group (-NOH-C=O), and a hydrochloride salt.

- SMILES: CC(C)(C(=O)NO)N.Cl ().

This compound is primarily used in pharmaceutical research, particularly as an intermediate in synthesizing hydroxamate-based inhibitors (e.g., metalloprotease inhibitors) due to its chelating properties . Limited toxicological data necessitate cautious handling .

Properties

IUPAC Name |

2-amino-N-hydroxy-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c1-4(2,5)3(7)6-8;/h8H,5H2,1-2H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUOYPOHIHZBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26815-96-3 | |

| Record name | Propanamide, 2-amino-N-hydroxy-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26815-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-hydroxy-2-methylpropanamide hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-amino-2-methylpropanamide.

Hydroxylation: The amino group is hydroxylated using hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.

Formation of Hydrochloride Salt: The resulting product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

Bulk Synthesis: Using automated reactors for the hydroxylation and hydrochloride formation steps.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.

Chemical Reactions Analysis

2-amino-N-hydroxy-2-methylpropanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, alkoxides.

Major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted amides .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 154.60 g/mol

- Structural Information : The compound features an amino group and a hydroxyl group attached to a branched propanamide structure.

Chemistry

2-amino-N-hydroxy-2-methylpropanamide hydrochloride serves as a valuable building block in organic synthesis. It is utilized in the construction of complex organic molecules due to its reactive functional groups.

Key Reactions :

- Oxidation : Can be oxidized to produce oxo derivatives.

- Reduction : Reduction reactions can yield various amine derivatives.

- Substitution : The amino and hydroxyl groups facilitate substitution reactions with alkyl halides and acyl chlorides.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, Hydrogen peroxide | Oxo derivatives |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Amines |

| Substitution | Alkyl halides, Acyl chlorides | Substituted amides |

Biology

In biological research, this compound is being studied for its potential interactions with biomolecules. Its ability to modulate enzyme activity makes it a candidate for exploring biochemical pathways.

Case Study : Research has indicated that the compound can bind to specific receptors, potentially influencing metabolic processes. Ongoing studies aim to elucidate its role in cellular signaling pathways.

Medicine

The therapeutic potential of 2-amino-N-hydroxy-2-methylpropanamide hydrochloride is under investigation, particularly as a precursor in drug synthesis. Its unique structure may contribute to the development of novel pharmaceuticals.

Potential Therapeutic Uses :

- Investigated for analgesic properties.

- Explored as an intermediate in synthesizing drugs targeting chronic pain and inflammation.

Industrial Applications

In industrial contexts, this compound is utilized in producing specialty chemicals and serves as an intermediate in various chemical manufacturing processes. Its stability and reactivity make it suitable for large-scale synthesis.

Mechanism of Action

The mechanism by which 2-amino-N-hydroxy-2-methylpropanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as a nucleophile in substitution reactions, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes:

Key Differences in Physicochemical Properties

Solubility :

- The hydroxyamide group in the target compound enhances water solubility compared to Prilocaine-related compounds (aromatic, lipophilic) .

- Fluorinated analogues () exhibit increased lipid solubility due to the 4-fluorobenzyl group, favoring blood-brain barrier penetration .

Hydroxyamide vs. Methoxy: The target’s -NOH group enables metal chelation, whereas methoxy in ’s compound enhances metabolic stability .

Stereochemistry: (2S)-configured compounds () show distinct biological activities compared to non-chiral analogues, highlighting the importance of stereochemistry in drug design .

Research Findings and Trends

- Hydroxyamide Utility: The target compound’s hydroxyamide group is under investigation for metal-chelating therapies, contrasting with methoxy or alkylamino groups in analogues .

- Structural Modifications : Adding bulky groups (e.g., isobutyl in ) reduces solubility but enhances target specificity .

- Regulatory Focus : Increasing emphasis on impurity profiling (e.g., USP standards in ) ensures pharmaceutical safety .

Biological Activity

2-Amino-N-hydroxy-2-methylpropanamide hydrochloride is a compound with notable biological activity, primarily due to its unique structural features. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Molecular Formula: C4H10ClN2O2

Molecular Weight: 154.59 g/mol

IUPAC Name: 2-amino-3-hydroxy-N-methylpropanamide; hydrochloride

Canonical SMILES: CNC(=O)C(CO)N.Cl

| Property | Value |

|---|---|

| Molecular Formula | C4H10ClN2O2 |

| Molecular Weight | 154.59 g/mol |

| IUPAC Name | 2-amino-3-hydroxy-N-methylpropanamide; hydrochloride |

| InChI Key | XINMWXLNOACQFQ-UHFFFAOYSA-N |

Synthesis

The synthesis of 2-amino-N-hydroxy-2-methylpropanamide hydrochloride typically involves the reaction of 2-amino-3-hydroxy-N-methylpropanamide with hydrochloric acid under controlled conditions to form the hydrochloride salt. The process is optimized for yield and purity, often utilizing continuous flow reactors in industrial settings .

The biological activity of this compound is attributed to its ability to interact with various biomolecules, including enzymes and receptors. It can modulate enzymatic activities through binding interactions, which may lead to alterations in metabolic pathways .

Biological Applications

- Pharmaceuticals : Research indicates potential applications in drug development, particularly as a precursor for synthesizing more complex therapeutic agents .

- Agriculture : The compound has been investigated for its herbicidal properties, showing effectiveness against a range of plant species by inhibiting specific metabolic pathways .

- Biochemistry : It serves as a useful building block in organic synthesis and biochemical research due to its functional groups that facilitate various chemical reactions .

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy as an acetyl-CoA carboxylase (ACC) inhibitor, which plays a crucial role in fatty acid metabolism. In vitro experiments demonstrated that it could significantly suppress fatty acid synthesis in HepG2 cells, indicating potential applications in treating metabolic disorders such as obesity and dyslipidemia .

Table of Research Findings

Q & A

Q. How to design stability studies for long-term storage recommendations?

- Protocol :

- Store samples under accelerated conditions (40°C/75% RH) and analyze at 0, 1, 3, and 6 months.

- Use XRD to detect polymorphic changes and DSC for thermal stability.

- Recommend desiccant-containing amber vials at -20°C for lab-scale storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.